N-(naphthalen-2-ylmethyl)butan-1-amine
Description
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-(naphthalen-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C15H19N/c1-2-3-10-16-12-13-8-9-14-6-4-5-7-15(14)11-13/h4-9,11,16H,2-3,10,12H2,1H3 |
InChI Key |
GLZOOQPVZWWODD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key Observations :
- Naphthalene Position : The naphthalen-2-ylmethyl group in the target compound may offer better steric accessibility for biological interactions compared to the 1-position isomer .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce amine basicity, while bulky groups (e.g., tert-butyl in ) enhance steric hindrance, affecting reactivity.
Physicochemical Properties
Table 2: Spectroscopic and Physical Properties
Key Observations :
Preparation Methods
Synthesis of 2-(Chloromethyl)naphthalene
The preparation of 2-(chloromethyl)naphthalene serves as a critical precursor. As detailed in the Royal Society of Chemistry protocol, naphthalen-2-ylmethanol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by gradual warming to room temperature. This method achieves a 96% yield of the chlorinated derivative, with purity confirmed via -NMR spectroscopy. Alternative routes involving Friedel-Crafts alkylation of naphthalene with formaldehyde and hydrochloric acid have also been reported, though these methods risk polyalkylation byproducts.
Amination with Butan-1-amine
Reaction of 2-(chloromethyl)naphthalene with butan-1-amine under basic conditions proceeds via an mechanism. A patent by demonstrates that combining 1-chloromethylnaphthalene with a primary amine in the presence of potassium hydroxide and tetra-n-butylammonium bromide (phase-transfer catalyst) at 5°C achieves an 82% yield of the target amine after vacuum distillation. Elevated temperatures (>25°C) promote bis-alkylation impurities, necessitating stringent temperature control.
Table 1: Optimization of Nucleophilic Substitution Conditions
Reductive Amination of Naphthalen-2-ylmethyl Ketone
Ketone Synthesis via Grignard Addition
Naphthalen-2-ylmethyl ketone is synthesized through a Grignard reaction between naphthalen-2-ylmagnesium bromide and acetonitrile. The Royal Society of Chemistry method reports a 75% yield for analogous naphthyl methanol derivatives, though ketone isolation requires careful silica gel chromatography.
Reductive Amination with Butan-1-amine
The ketone intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions. While this method avoids hazardous chlorinated intermediates, yields are moderate (65–70%) due to competing imine formation. Hydrogenation over Raney nickel at 50 psi H₂ improves efficiency but introduces safety constraints.
Transition Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Naphthalene Functionalization
The PMC study highlights Suzuki-Miyaura coupling between 6-bromonaphthalen-2-amine and heteroaryl boronic acids, achieving >85% yields with Pd(PPh₃)₄ catalysis. Adapting this protocol, 6-bromonaphthalen-2-ylmethyl derivatives could couple with butan-1-amine-bearing boronates, though such reagents are less commercially prevalent.
Buchwald-Hartwig Amination
Direct amination of 2-bromomethylnaphthalene with butan-1-amine using Pd₂(dba)₃ and Xantphos ligands remains underexplored. Analogous reactions for aryl halides achieve 70–80% yields, suggesting potential for method translation.
Comparative Analysis of Methodologies
Yield and Scalability
Nucleophilic substitution offers the highest yields (82%) and scalability, as evidenced by patent-scale syntheses producing 79–82 g batches. Reductive amination lags in efficiency (65–70%) but avoids halogenated intermediates. Transition metal-catalyzed methods, while versatile, require costly catalysts and specialized equipment.
Purity and Byproduct Formation
Phase-transfer catalysis minimizes bis-alkylation byproducts to <2%, whereas elevated temperatures in nucleophilic substitutions increase impurity levels to 15%. Reductive amination produces negligible byproducts but demands rigorous moisture control.
Industrial and Environmental Considerations
Q & A
Q. Why do computational models fail to predict certain properties of amines, and how can this be addressed?
- Methodological Answer :
- Electron Correlation : DFT methods (e.g., B3LYP-D3) often underestimate amine H-bonding. Use post-Hartree-Fock methods (MP2, CCSD(T)) for accurate dimerization energies .
- Data Augmentation : Train machine learning models on hybrid datasets (experimental + high-level computational data) to improve predictions of solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
